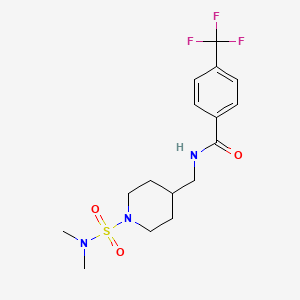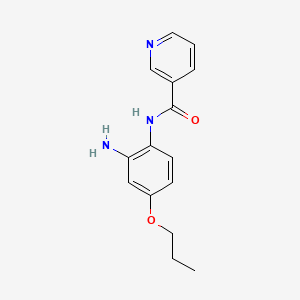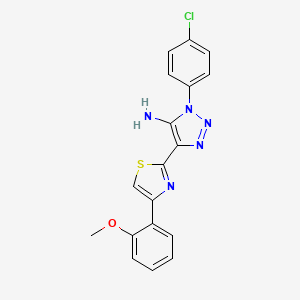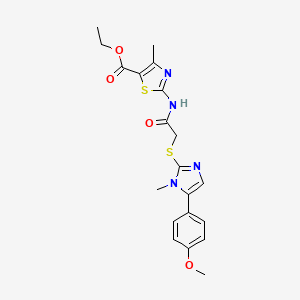![molecular formula C27H25N3O4 B2410507 3-benzyl-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione CAS No. 893316-07-9](/img/structure/B2410507.png)
3-benzyl-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including benzyl, methoxy, and pyrimido-indole groups. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzyl and methoxy groups are likely to contribute to the overall stability of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the benzylic position, which can include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could contribute to its stability and solubility .Wissenschaftliche Forschungsanwendungen
Receptor Binding Affinity
Compounds structurally similar to 3-benzyl-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione have been studied for their receptor binding affinity. Research by Romeo et al. (1993) found that certain pyrimido[5,4-b]indole derivatives exhibit high affinity for α1-adrenoceptor and 5HT1A-receptor. These findings indicate potential applications in the study of neurotransmitter systems.
Synthesis and Chemical Reactions
The synthesis and chemical behavior of similar compounds have been explored. A study by Shestakov et al. (2009) demonstrated how methyl 3-amino-1H-indole-2-carboxylates react with various agents to form pyrimido[5,4-b]indole derivatives. This research contributes to the understanding of how these complex molecules can be synthesized and modified.
Potential in Drug Development
Compounds with a similar structure have been investigated for their potential in drug development. For instance, Russo et al. (1991) found that certain 3-substituted pyrimido[5,4-b]indole-2,4-diones are potent ligands for alpha 1 adrenoceptors. This suggests possible therapeutic applications in conditions mediated by these receptors.
Biochemical Studies
Further biochemical studies have been conducted on related molecules. Tang et al. (2015) synthesized a pyrimidine derivative and investigated its biological activity, including anti-HIV properties. This highlights the potential of these compounds in antiviral research.
Photochemical and Fluorescence Properties
The photochemical and fluorescence properties of structurally related compounds have been explored. For example, research by Makarova et al. (2014) on nonsymmetrical dihetarylethenes, including benzyl-methoxy-indole derivatives, revealed photochromic properties in solutions. These findings can be applied in the development of photoresponsive materials.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-benzyl-8-methoxy-1-[(3-methoxyphenyl)methyl]-5-methylpyrimido[5,4-b]indole-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4/c1-28-23-13-12-21(34-3)15-22(23)24-25(28)26(31)30(16-18-8-5-4-6-9-18)27(32)29(24)17-19-10-7-11-20(14-19)33-2/h4-15H,16-17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIORXEMJMIHXKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=O)N3CC4=CC(=CC=C4)OC)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethoxyphenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2410425.png)
![2-[1-(Ethoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2410426.png)
![{1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2410428.png)
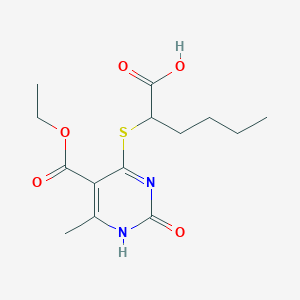

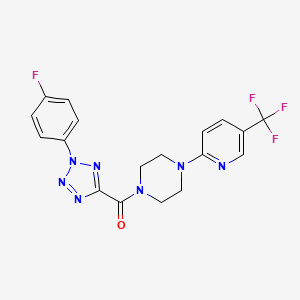

![N-(2,6-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2410435.png)
![cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B2410437.png)
